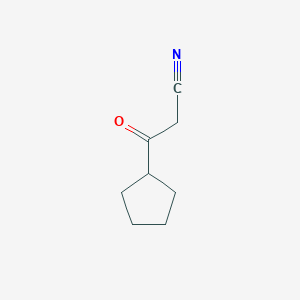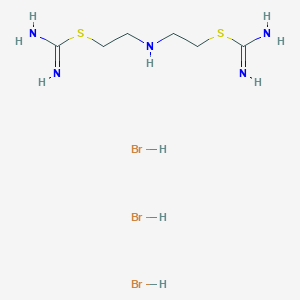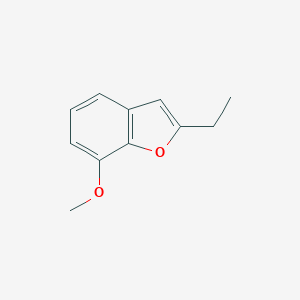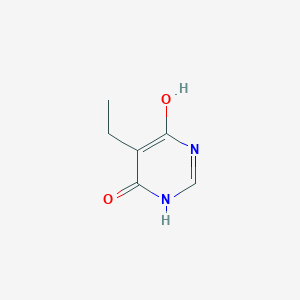
5-Ethylpyrimidine-4,6-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclization of various precursors. For instance, the synthesis of 4,6-dihydroxypyrimidine derivatives can be achieved from diethyl malonate and formamide using ethanol sodium as a catalyst under optimal conditions, yielding significant results (Jin-xia, 2012). Although the specific synthesis of 5-Ethylpyrimidine-4,6-diol isn't detailed, similar methodologies can be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, novel pyrimidine derivatives have been characterized by 1H NMR, 13C NMR, IR, and mass spectroscopies, and their molecular structures further studied by single-crystal X-ray diffraction (Stolarczyk et al., 2018). These techniques can elucidate the structural dimensions, conformations, and substituent effects on the pyrimidine core, including the 5-Ethylpyrimidine-4,6-diol.
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, highlighting their reactivity and chemical properties. A study has shown the multi-component cascade reaction of 3-formylchromones leading to highly functionalized bipyrimidine derivatives, indicating the potential reactivity of pyrimidine cores in complex chemical synthesis (Chen et al., 2021). Such reactions underscore the versatility of pyrimidine derivatives in chemical synthesis, including 5-Ethylpyrimidine-4,6-diol.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, the crystalline and molecular structures of specific pyrimidine derivatives have been determined by X-ray diffraction and quantum chemical DFT analysis, providing insights into their physical characteristics (Sąsiadek et al., 2016). These studies are essential for understanding how the physical properties of 5-Ethylpyrimidine-4,6-diol might influence its behavior in various environments.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as their reactivity towards nucleophiles, electrophiles, and their participation in hydrogen bonding, are significant for their biological and chemical utility. The synthesis and evaluation of pyrimidine derivatives for their analgesic and anti-inflammatory potential indicate the chemical properties and potential biological activity of such compounds (Chhabria et al., 2007). Understanding the chemical properties of 5-Ethylpyrimidine-4,6-diol is crucial for exploring its applications in chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibition of Nitric Oxide Production
- Methods of Application: The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide. The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
- Results or Outcomes: Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production. The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM (higher activity than the most potent reference compound) while the IC 50 s of other derivatives were within the range of 9–36 µM .
Application 2: Antitumor Activity
- Results or Outcomes: Among the synthetic target compounds, the compound 5-ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine showed the most potent antiproliferative activity against MGC-803 (human gastric cancer cells), with the IC50 values of 1.02 ± 0.16 μM. This compound also inhibited colony formation of MGC-803 cells .
Application 3: Synthesis of Thermoplastic Polyester-Urethane Elastomers
- Summary of the Application: Functional diols derived from pentaerythritol have been used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers . While not directly related to 5-Ethylpyrimidine-4,6-diol, this application demonstrates the potential utility of diols in polymer chemistry.
- Results or Outcomes: The success of thermoplastic elastomers is owed to the wide range of thermal, mechanical and degradation properties that enable them to be tuned to myriad applications .
Application 4: Potential Use in Pharmaceutical Products
- Summary of the Application: 5-Ethylpyrimidine-4,6-diol is a chemical compound that is available for purchase from chemical suppliers, suggesting potential use in various applications, including pharmaceutical products .
Application 5: Synthesis of Thermoplastic Polyester-Urethane Elastomers
- Summary of the Application: Functional diols derived from pentaerythritol have been used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers . While not directly related to 5-Ethylpyrimidine-4,6-diol, this application demonstrates the potential utility of diols in polymer chemistry.
- Results or Outcomes: The success of thermoplastic elastomers is owed to the wide range of thermal, mechanical and degradation properties that enable them to be tuned to myriad applications .
Application 6: Potential Use in Pharmaceutical Products
Eigenschaften
IUPAC Name |
5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFNSYJSDPLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379723 | |
| Record name | 5-ethylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrimidine-4,6-diol | |
CAS RN |
111129-64-7 | |
| Record name | 5-ethylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dihydroxy-5-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




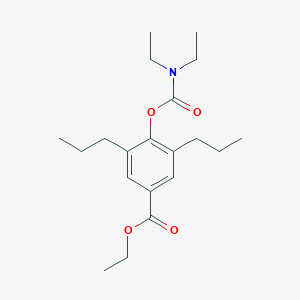


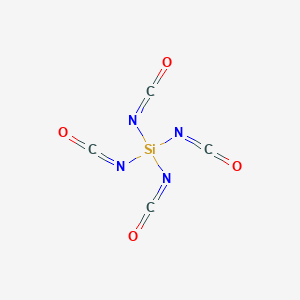
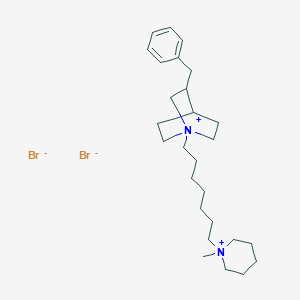
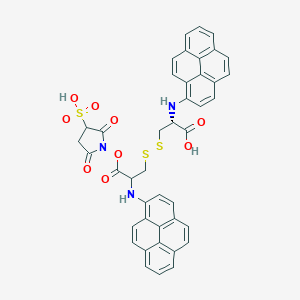
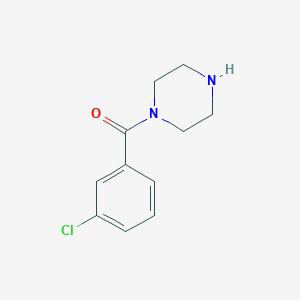
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
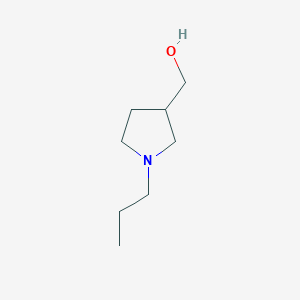
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
